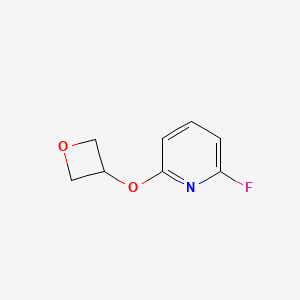

2-Fluoro-6-(oxetan-3-yloxy)-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-2-1-3-8(10-7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWUFXYULFOQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Oxetan 3 Yloxy Pyridine and Its Analogues

Established Synthetic Routes to 2-Fluoro-6-(oxetan-3-yloxy)-pyridine

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the presence of a fluorine atom, making it susceptible to attack by nucleophiles. wikipedia.orgnih.gov

The synthesis is typically achieved by reacting a suitable difluoropyridine precursor, most commonly 2,6-difluoropyridine (B73466), with oxetan-3-ol (B104164). In this reaction, the hydroxyl group of oxetan-3-ol acts as a nucleophile, displacing one of the fluorine atoms on the pyridine ring. The reaction is generally facilitated by a base, such as sodium hydride or potassium tert-butoxide, which deprotonates the alcohol to form a more potent alkoxide nucleophile.

The general mechanism follows the classical SNAr pathway:

Nucleophilic Attack: The oxetan-3-alkoxide attacks one of the carbon atoms bearing a fluorine atom (the C6 position) on the 2,6-difluoropyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride (B91410) leaving group, yielding the final product, this compound.

The choice of solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and reaction temperature are critical for optimizing the yield and minimizing side reactions. researchgate.net

Regioselectivity is a key consideration in the synthesis of substituted pyridines. In the case of synthesizing this compound from 2,6-difluoropyridine, the two fluorine atoms are in equivalent positions (C2 and C6). Therefore, the initial substitution with oxetan-3-ol can occur at either position, leading to the same product.

The challenge in regioselectivity arises when synthesizing more complex analogues where two different substituents are desired at the 2- and 6-positions. Strategies to achieve this include:

Stepwise Substitution: A monosubstitution is performed first. The resulting 2-fluoro-6-alkoxypyridine is now an unsymmetrical intermediate. The remaining fluorine atom can be displaced by a second, different nucleophile. The reactivity of the remaining fluorine is modulated by the electronic properties of the first substituent.

Directed Ortho-Metalation (DoM): This strategy can be used to functionalize a specific position adjacent to a directing group. For instance, studies on the lithiation of 2,6-difluoropyridine using lithium diisopropylamide (LDA) have shown that it is possible to selectively functionalize the C3 position, demonstrating a powerful method for regiocontrol. sigmaaldrich.com While this doesn't directly apply to the C6 position in this initial step, it highlights a key strategy for creating complex, regiodefined pyridine precursors. rsc.org

Synthesis of Related Pyridine Derivatives and Precursors

The synthesis of this compound relies on the availability and understanding of various fluorinated pyridine precursors and related synthetic transformations.

The functionalization at the 6-position of a 2-fluoropyridine (B1216828) core (or the equivalent 2-position) is a common transformation accomplished via nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The fluorine atom is a good leaving group for this type of reaction, often showing superior reactivity compared to chlorine. masterorganicchemistry.com A wide array of nucleophiles can be employed to displace the fluorine, allowing for the synthesis of a diverse library of 2,6-disubstituted pyridine analogues. This versatility is crucial for late-stage functionalization in drug discovery programs. acs.orgnih.gov

Mild reaction conditions have been developed that tolerate a wide range of functional groups, including ethers, amides, esters, and even other heterocycles like azetidines without ring-opening. nih.gov The table below summarizes typical conditions for SNAr reactions on 2-fluoropyridine systems.

| Nucleophile Type | Reagents / Conditions | Solvent | Application Example | Citation |

| Alcohols (ROH) | NaH, KOtBu | DMF, THF | Synthesis of pyridine ethers | researchgate.net |

| Amines (R₂NH) | K₂CO₃, Cs₂CO₃ | DMSO, MeCN | Synthesis of aminopyridines | nih.gov |

| Hydroxide (OH⁻) | NaOH, KOH | Water, Dioxane | Synthesis of pyridones | rsc.org |

| Thiols (RSH) | Base (e.g., K₂CO₃) | DMF | Synthesis of pyridyl sulfides | nih.gov |

| Indoles | Base (e.g., NaH) | DMF | C-N bond formation | nih.gov |

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on 2-Fluoropyridines

Several methods exist for the introduction of fluorine atoms onto a pyridine ring, which are essential for creating the necessary precursors. mdpi.comnih.gov

Direct C-H Fluorination: This modern approach allows for the direct conversion of a C-H bond adjacent to the ring nitrogen into a C-F bond. Reagents like silver(II) fluoride (AgF₂) have been shown to be highly effective and site-selective for this transformation, often proceeding at or near room temperature. orgsyn.org This method is valuable for late-stage fluorination of complex molecules. acs.org

From Pyridine N-Oxides: Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which then serve as excellent precursors for nucleophilic fluorination with sources like tetrabutylammonium (B224687) fluoride (TBAF). acs.org

Halogen Exchange (HALEX) Reactions: This involves displacing a chlorine or bromine atom with fluoride, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures. The synthesis of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) from its chlorinated precursor is an example of this process. google.com

Balz-Schiemann Reaction: This classical method involves the diazotization of an aminopyridine in the presence of a fluoride source (e.g., HF or HF-pyridine), followed by thermal decomposition of the resulting diazonium salt to yield the fluoropyridine. acs.orggoogle.com

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to fluorinate electron-rich pyridine derivatives like dihydropyridines, which can then be aromatized to the corresponding fluoropyridine. mdpi.comnih.gov

| Method | Reagent(s) | Substrate | Key Features | Citation |

| Direct C-H Fluorination | AgF₂ | Pyridines, Diazines | High site-selectivity (α to N); mild conditions. | acs.orgorgsyn.org |

| From N-Oxides | Tf₂O, R₃N; then KF or TBAF | Pyridine N-Oxides | Metal-free; broad functional group tolerance. | acs.org |

| Halogen Exchange | KF, CsF | Chloro/Bromopyridines | Requires high temperatures; common industrial method. | google.com |

| Balz-Schiemann | NaNO₂, HF-Pyridine | Aminopyridines | Classical method; may involve unstable intermediates. | acs.orggoogle.com |

| Electrophilic Fluorination | Selectfluor® | Dihydropyridines | Fluorinates electron-rich precursors. | mdpi.comnih.gov |

Table 2: Comparison of Common Pyridine Fluorination Methods

While the oxetane (B1205548) in this compound is achiral, the synthesis of analogues with substituted oxetane rings often requires stereocontrol. Oxetanes are valuable building blocks in medicinal chemistry, and the ability to control their stereochemistry is critical. nih.govnih.gov

Several stereoselective methods for synthesizing chiral oxetanes have been developed:

Williamson Etherification of Chiral Diols: This is a cornerstone of oxetane synthesis. A chiral 1,3-diol can be selectively functionalized (e.g., via tosylation) at one hydroxyl group, followed by intramolecular SN2 cyclization promoted by a base to form the oxetane ring with inversion of stereochemistry. nih.govacs.org

Paternò-Büchi Reaction: This [2+2] photocycloaddition between a carbonyl compound and an alkene can produce oxetanes. magtech.com.cnnih.gov While achieving high stereoselectivity can be challenging, modern variations have improved its utility.

Iridium-Catalyzed Asymmetric Synthesis: Iridium catalysts have been used for the enantioselective C-C coupling of primary alcohols and vinyl epoxides to generate oxetanes bearing all-carbon quaternary stereocenters. nih.gov

Ring Expansion of Chiral Epoxides: The reaction of chiral epoxides with sulfur ylides can lead to the stereoselective formation of oxetanes through ring expansion. illinois.edu

C-H Functionalization/Cyclization: Recent methods have emerged that construct the oxetane ring via intramolecular C-H bond oxidative cyclization, offering novel synthetic disconnections. nih.govnih.gov

| Method | Key Reagents/Catalyst | Stereochemical Control | Description | Citation |

| Williamson Etherification | TsCl, Base (e.g., KOtBu) | Substrate Control (from chiral diol) | Intramolecular cyclization of a halo-alcohol or sulfonate-alcohol. | acs.org |

| Asymmetric C-C Coupling | Iridium Catalyst | Catalyst Control | Enantioselective coupling of alcohols and vinyl epoxides. | nih.gov |

| Epoxide Ring Expansion | Sulfur Ylide | Substrate Control (from chiral epoxide) | Ring expansion of a 3-membered ring to a 4-membered ring. | illinois.edu |

| C-H Oxidative Cyclization | Photoredox Catalyst, H-atom transfer agent | Varies | Intramolecular cyclization of an alcohol onto a C-H bond. | nih.gov |

Table 3: Selected Stereoselective Synthetic Routes to Oxetane Scaffolds

Modern Reaction Protocols for Pyridine Ring Construction

The synthesis of the pyridine ring, a fundamental core in numerous pharmacologically active compounds, has evolved significantly from classical condensation methods to sophisticated, metal-catalyzed strategies. These modern protocols offer improved efficiency, regioselectivity, and access to complex substitution patterns that are crucial for medicinal chemistry.

Cyclo-condensation and Cyclization Strategies

Cyclo-condensation reactions represent one of the most foundational and widely utilized approaches for constructing the pyridine nucleus. baranlab.org These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds, amines, and other suitable precursors. baranlab.orgyoutube.com

Classic named reactions form the bedrock of these strategies. The Hantzsch pyridine synthesis , first described in 1881, traditionally involves a 2:1:1 condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. youtube.com Modifications to this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.orgyoutube.com Other key strategies include:

Guareschi-Thorpe Synthesis: This reaction involves the condensation of two equivalents of a keto-ester with an aldehyde to yield a substituted pyridine. youtube.com

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. baranlab.orgyoutube.com

Bohlmann-Rahtz Pyridine Synthesis: This approach provides a direct route to pyridines by reacting enamines with ethynyl (B1212043) ketones.

Modern advancements in this area focus on improving reaction conditions and expanding substrate scope. The use of microwave irradiation or flow chemistry can significantly reduce reaction times and improve yields in multicomponent reactions (MCRs). nih.gov Furthermore, novel variations have been developed, such as condensing oxo-nitriles with hydrogen chloride or reacting aliphatic nitriles with 1,3-dicarbonyl compounds, to access specific substitution patterns like trifluoromethyl-pyridines, which are valuable for agrochemical and pharmaceutical applications. youtube.com Cycloaddition reactions, particularly the inverse-demand Diels-Alder reaction of heterocyclic azadienes, have also emerged as a powerful method for pyridine ring construction. baranlab.org

| Strategy | Description | Key Reactants | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Condensation followed by oxidation to form the pyridine ring. | β-Ketoester, Aldehyde, Ammonia | youtube.com |

| Kröhnke Synthesis | Forms 2,4,6-trisubstituted pyridines. | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | baranlab.org |

| Bönnemann Cyclization | [2+2+2] Cycloaddition to form the pyridine ring. | Nitrile, 2x Acetylene units | numberanalytics.com |

| Inverse-Demand Diels-Alder | Cycloaddition followed by retro-[4+2] or bridge scission. | Heterocyclic azadienes, Alkenes/Alkynes | baranlab.org |

Transition Metal-Catalyzed Syntheses of Five- and Six-Membered Heterocycles

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocycles, providing highly efficient and selective pathways to pyridine derivatives. numberanalytics.com These methods often proceed under milder conditions than classical condensations and allow for the construction of highly functionalized rings.

The most prominent of these methods is the [2+2+2] cycloaddition of nitriles with two alkyne molecules. numberanalytics.com This reaction is catalyzed by a variety of transition metals, including cobalt (as in the Bönnemann cyclization), rhodium, ruthenium, and iron, providing a highly atom-economical route to pyridines. numberanalytics.com The choice of catalyst and ligands can influence the regioselectivity of the cycloaddition, allowing for the controlled synthesis of specific isomers.

Beyond the [2+2+2] approach, other metal-catalyzed cyclizations have been developed:

[4+2] Cycloadditions: Metal catalysts can facilitate Diels-Alder type reactions that would otherwise be sluggish or disfavored, expanding the scope of available dienes and dienophiles.

[2+2+1+1] Cyclizations: These reactions involve the coupling of four components, often catalyzed by metals like palladium or copper, to assemble the pyridine ring.

Ring-Closing Metathesis (RCM): Ruthenium catalysts are commonly used to form di- or tetrahydropyridines from acyclic diene precursors, which can then be oxidized to the corresponding pyridine.

These catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability compared to more traditional methods. numberanalytics.com

Derivatization Strategies for the this compound Core

Functionalization of the pre-formed this compound core is a critical step in the synthesis of analogues for structure-activity relationship (SAR) studies. The electronic nature of the substituents—the electron-withdrawing fluorine atom and pyridine nitrogen, and the electron-donating oxetanyloxy group—dictates the reactivity and regioselectivity of further transformations.

Investigation of Electrophilic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which is less reactive than benzene. quimicaorganica.org The reaction is further disfavored because the nitrogen atom can be protonated or complex with the Lewis acid catalyst, adding a positive charge and further deactivating the ring. quimicaorganica.orgquora.com When substitution does occur, it is highly directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.org

In the case of this compound, the directing effects of the substituents are opposing. The oxetanyloxy group at position 6 is an ortho-, para-director, activating positions 3 and 5. The fluorine atom at position 2 is a deactivating group but also an ortho-, para-director. The combination of the strong deactivation by the ring nitrogen and the fluorine atom suggests that electrophilic substitution would be difficult and would likely require harsh conditions. quora.com The most probable site for substitution would be the C3 or C5 position, which is meta to the nitrogen and ortho/para to the activating oxetanyloxy group. It is important to note that Friedel-Crafts alkylations and acylations are generally not viable for pyridines, as the Lewis acid catalyst coordinates with the ring nitrogen. quimicaorganica.org

Exploration of Nucleophilic Substitution Reactions

In stark contrast to electrophilic substitution, the this compound core is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the pyridine nitrogen and the fluorine atom makes the C2 position electron-deficient and thus susceptible to attack by nucleophiles. youtube.com The 2- and 4-positions of the pyridine ring are particularly activated for SNAr. vaia.com

The fluorine atom is an excellent leaving group in SNAr reactions on heteroaromatic rings, often showing significantly higher reactivity than other halogens. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govresearchgate.net This high reactivity allows for substitutions to be carried out under mild conditions. nih.gov

This pathway provides a versatile method for introducing a wide array of functional groups at the 2-position by displacing the fluoride. A variety of nucleophiles can be employed in this reaction:

N-Nucleophiles: Primary and secondary amines, azoles, and other nitrogen-based nucleophiles can readily displace the fluoride to form 2-amino- or 2-azolyl-pyridine derivatives. youtube.comnih.gov

O-Nucleophiles: Alkoxides and phenoxides can be used to synthesize 2-alkoxy- or 2-aryloxy-pyridines.

S-Nucleophiles: Thiolates can be employed to generate 2-thiopyridine derivatives.

The SNAr reaction on the this compound scaffold is therefore a highly effective and strategic approach for generating a library of analogues for biological evaluation. nih.gov

| Reaction Type | Position | Reagents/Conditions | Comments | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | C3 / C5 | Harsh conditions (e.g., fuming H₂SO₄/HNO₃) | Generally difficult on pyridine rings; activating groups can help. | quimicaorganica.org |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Various Nucleophiles (Amines, Alkoxides, Thiolates), often with base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | Highly favored at positions 2 and 4. Fluorine is an excellent leaving group. | youtube.comvaia.comnih.gov |

Mechanistic Studies of Chemical Reactivity of 2 Fluoro 6 Oxetan 3 Yloxy Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle that is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electronic character is the primary determinant of its reactivity, making it susceptible to nucleophilic attack while being generally resistant to electrophilic substitution compared to benzene. The substituents at the C2 and C6 positions, a fluorine atom and an oxetanyloxy group respectively, further modulate this reactivity.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines, particularly those with a halogen at the 2- or 4-position. youtube.com The mechanism involves a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For 2-halopyridines, nucleophilic attack is strongly favored at the C2 and C6 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. nih.gov In the case of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, the fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. This is due to the powerful electron-withdrawing inductive effect of fluorine, which polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate. nih.gov

Research has consistently shown that 2-fluoropyridines are significantly more reactive towards nucleophilic substitution than their chloro- or bromo- counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govepfl.chresearchgate.netacs.org This enhanced reactivity allows SNAr reactions to be conducted under milder conditions, which is advantageous when dealing with complex molecules bearing sensitive functional groups. nih.govacs.org

In this compound, nucleophilic attack will overwhelmingly occur at the C2 position to displace the fluoride (B91410) ion. The alternative, displacement of the oxetanyloxy group at C6, is highly unfavorable as alkoxides are very poor leaving groups in SNAr reactions. This high regioselectivity makes the compound a valuable intermediate for introducing a wide variety of nucleophiles (N-, O-, S-, and C-based) specifically at the 2-position of the pyridine ring. nih.gov

| Halogen (X) at C2-Position | Relative Rate (kX/kCl) | Reference |

|---|---|---|

| Fluorine | 320 | nih.govepfl.chresearchgate.netacs.org |

| Chlorine | 1 | nih.govepfl.chresearchgate.netacs.org |

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene. The nitrogen atom's electron-withdrawing nature deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making substitution even more difficult.

When electrophilic substitution does occur, it is directed towards the C3 and C5 positions (meta to the nitrogen), as attack at the C2, C4, or C6 positions would result in an unstable resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom. libretexts.org

The reactivity of this compound in SEAr is governed by the combined electronic effects of its substituents. The fluorine atom at C2 is a strongly deactivating group due to its powerful inductive electron-withdrawing effect. The oxetanyloxy group at C6, being an alkoxy group, is an activating group. libretexts.org It exerts a deactivating inductive effect but a stronger activating effect through resonance, by donating a lone pair of electrons to the aromatic system. libretexts.org

The electronic influence of substituents can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing (deactivating) group, while a negative value indicates an electron-donating (activating) group.

| Substituent | Hammett Constant (σp) | Electronic Effect | Reference |

|---|---|---|---|

| -F | +0.06 | Weakly Deactivating (Inductive) | researchgate.net |

| -OR (e.g., -OCH3) | -0.27 | Activating (Resonance) | researchgate.net |

| -NO2 | +0.78 | Strongly Deactivating | libretexts.org |

| -CH3 | -0.17 | Activating | libretexts.org |

Reactivity of the Oxetane (B1205548) Ring

The oxetane ring is a four-membered cyclic ether. Its reactivity is dominated by the ring strain (approximately 106 kJ·mol−1), which provides a thermodynamic driving force for ring-opening reactions. acs.org

The oxetane ring in this compound can undergo ring-opening reactions, primarily under acidic conditions. magtech.com.cn Brønsted or Lewis acids can protonate or coordinate to the oxetane oxygen, facilitating the cleavage of a carbon-oxygen bond to relieve ring strain. nih.govutexas.edu This process generates a carbocationic intermediate or proceeds via an SN2-like attack by a nucleophile on a protonated oxetane. nih.gov

In the case of a 3-substituted oxetane, acid-catalyzed ring-opening leads to the formation of a 1,3-disubstituted propane (B168953) derivative. For instance, reaction with an alcohol (R-OH) under acidic catalysis would yield a 1-alkoxy-3-(pyridin-2-yloxy)propan-2-ol derivative. This pathway offers a versatile method for synthesizing a library of novel compounds from this compound by varying the nucleophile used to trap the ring-opened intermediate. nih.gov Such reactions can be used to introduce new functional groups and build molecular complexity. magtech.com.cn

The stability of the oxetane ring is highly dependent on the reaction conditions and its substitution pattern. nih.gov Generally, oxetanes exhibit good stability under neutral and basic conditions. utexas.edursc.org This allows for chemical modifications to be made to the pyridine ring, such as the SNAr reactions discussed previously, without affecting the integrity of the oxetane moiety.

Under acidic conditions, the stability can be variable. The misconception of oxetanes being universally unstable to acid is not entirely accurate; stability is often dictated by the substitution pattern. nih.gov Specifically, 3,3-disubstituted oxetanes are known to be more stable because the substituents can sterically hinder the approach of external nucleophiles to the C-O antibonding orbitals. nih.gov The 3-oxy-substituted oxetane in the title compound is expected to be reasonably stable under weakly acidic conditions but will likely undergo ring-opening under strong Brønsted or Lewis acid catalysis. rsc.orgrsc.org Studies on analogous oxetane ethers have shown they possess excellent chemical stability across a range of conditions, often superior to corresponding ester groups, particularly under basic and reducing conditions. rsc.org

Influence of Fluorine Substitution on Compound Reactivity

The fluorine atom at the C2 position has a profound influence on the reactivity of this compound. Its effects are primarily electronic and are transmitted through both inductive and resonance mechanisms, although the inductive effect is dominant for halogens.

The most significant consequence of the C2-fluorine is the strong activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.gov The high electronegativity of fluorine powerfully withdraws electron density from the C2 carbon. This creates a more electrophilic site for nucleophilic attack and, crucially, stabilizes the negative charge that develops in the Meisenheimer intermediate during the rate-determining step of the SNAr reaction. nih.gov This effect is so pronounced that fluoropyridines react much faster than other halopyridines. epfl.chresearchgate.net

Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic landscape of this compound is characterized by a delicate balance of inductive and resonance effects, which in turn governs the kinetics and thermodynamics of its reactions. The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect, which makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack. This effect is most pronounced at the carbon atom to which the fluorine is attached, rendering it the primary site for nucleophilic aromatic substitution (SNAr).

In the context of SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, a negatively charged intermediate. The stability of this complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. Therefore, the fluorine atom at C-2 significantly accelerates the rate of nucleophilic substitution compared to other halogens like chlorine. For instance, it has been demonstrated that 2-fluoropyridine reacts with sodium ethoxide in ethanol (B145695) 320 times faster than 2-chloropyridine. nih.gov This highlights the superior ability of fluorine to stabilize the transition state leading to the Meisenheimer complex.

To illustrate the impact of substituents on reaction rates, the following table presents kinetic data for the nucleophilic substitution of various 2-halopyridines.

| Substrate | Nucleophile | Solvent | Relative Rate |

| 2-Fluoropyridine | NaOEt | EtOH | 320 |

| 2-Chloropyridine | NaOEt | EtOH | 1 |

This table illustrates the significantly higher reactivity of a 2-fluoropyridine compared to a 2-chloropyridine in a typical SNAr reaction, as described in the literature. nih.gov Data is for illustrative purposes and does not represent the specific target compound.

Catalytic Transformations Involving this compound

The unique electronic properties of this compound also make it a valuable substrate in various catalytic transformations, particularly in cross-coupling reactions. The carbon-fluorine bond, while strong, can be activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for the synthesis of complex molecules. mdpi.comnih.gov In these reactions, the 2-fluoro substituent can serve as a leaving group, allowing for the introduction of a wide range of substituents at this position. The efficiency of these catalytic cycles is highly dependent on the electronic nature of the pyridine ring. The electron-withdrawing fluorine atom can facilitate the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

While specific examples of catalytic transformations involving this compound are not extensively documented, the reactivity of similar 2-fluoropyridine derivatives provides valuable insights. For instance, the palladium-catalyzed cross-coupling of 2-fluoropyridines with various organometallic reagents has been shown to be an effective method for the synthesis of highly functionalized pyridines. mdpi.com

The oxetan-3-yloxy group at the 6-position can also influence the outcome of catalytic reactions. Its steric bulk may direct the coordination of the metal catalyst, potentially leading to regioselective transformations if other reactive sites are present. Furthermore, the oxygen atom of the oxetane ring could act as a coordinating group, influencing the catalyst's reactivity and selectivity.

The following table provides representative examples of catalytic cross-coupling reactions of fluorinated heterocycles, demonstrating the utility of C-F bond activation in synthesis.

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| Hexafluorobenzene | Diphenylzinc | Pd(PCy3)2 / LiI | Pentafluorophenylbenzene | 98 |

| Tetrafluoroethylene | Di(p-tolyl)zinc | Pd(PCy3)2 / LiI | 1,2,2-trifluoro-1-(p-tolyl)ethene | 95 |

This table showcases the successful palladium-catalyzed cross-coupling of perfluoro organic compounds, illustrating the principle of C-F bond activation. mdpi.comdntb.gov.ua This data is for analogous fluorinated compounds and not the specific title compound.

In addition to cross-coupling reactions, the pyridine nitrogen in this compound can itself act as a ligand for a metal catalyst, potentially leading to intramolecularly assisted catalytic processes or, conversely, catalyst inhibition. The development of rhodium(III)-catalyzed syntheses of pyridines from alkenes and oxime esters showcases the versatility of catalytic methods in accessing substituted pyridine cores. mdpi.com Such strategies could potentially be adapted for the synthesis or further functionalization of the title compound.

Furthermore, the hydrogenation of fluoropyridines to the corresponding fluorinated piperidines is another important catalytic transformation. nih.gov This reaction provides access to valuable saturated heterocyclic scaffolds for drug discovery. The conditions for such hydrogenations need to be carefully controlled to achieve chemoselective reduction of the pyridine ring without affecting the fluorine substituent. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 Fluoro 6 Oxetan 3 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. For 2-Fluoro-6-(oxetan-3-yloxy)-pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. The spectrum of this compound would exhibit distinct signals for the protons on the pyridine (B92270) ring and the oxetane (B1205548) ring.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The substitution pattern—a fluorine atom at position 2 and an oxetan-3-yloxy group at position 6—will influence the chemical shifts and coupling patterns of the remaining protons at positions 3, 4, and 5. The electron-withdrawing nature of the fluorine atom and the oxygen of the ether linkage would deshield the adjacent protons, shifting their signals downfield. The coupling between these protons would provide information about their relative positions.

The protons of the oxetane ring would appear in the upfield region of the spectrum. The methine proton (CH) at the 3-position, being attached to the oxygen of the ether linkage, would be the most deshielded of the oxetane protons. The methylene (B1212753) protons (CH₂) at the 2 and 4-positions of the oxetane ring would likely show complex splitting patterns due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles, as specific experimental data is not available.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3/H-5 | 6.2 - 6.5 | Doublet of doublets | Predicted |

| Pyridine H-4 | 7.5 - 7.8 | Triplet of doublets | Predicted |

| Oxetane CH | 5.3 - 5.6 | Quintet | Predicted |

| Oxetane CH₂ | 4.8 - 5.1 | Multiplet | Predicted |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring would resonate in the downfield region (δ 100-170 ppm). The carbon atom bonded to the fluorine (C-2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. fluorine1.ru The carbon atom attached to the oxetanyloxy group (C-6) would also be significantly deshielded. The remaining pyridine carbons (C-3, C-4, and C-5) would show signals at intermediate chemical shifts within the aromatic region.

The carbon atoms of the oxetane ring would appear in the upfield region. The methine carbon (C-3') attached to the oxygen would be deshielded relative to the methylene carbons (C-2' and C-4').

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles, as specific experimental data is not available.)

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| Pyridine C-2 | 160 - 165 | Large ¹JCF |

| Pyridine C-6 | 160 - 165 | Small coupling |

| Pyridine C-4 | 138 - 142 | Small coupling |

| Pyridine C-3/C-5 | 95 - 105 | Small coupling |

| Oxetane C-3' | 70 - 75 | No |

| Oxetane C-2'/C-4' | 75 - 80 | No |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-2 position. The chemical shift of this fluorine signal would be characteristic of a fluorine atom attached to an aromatic ring. fluorine1.ru Furthermore, the coupling of the fluorine nucleus to the adjacent protons (H-3) would result in a splitting of the ¹⁹F signal, providing further structural confirmation. The typical chemical shift range for fluoroaromatic compounds is broad, offering high resolution. nih.gov

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula (C₈H₈FNO₂).

The mass spectrum would also show a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely involve the loss of the oxetane ring or parts of it. Cleavage of the ether bond could lead to fragments corresponding to the fluoropyridine and the oxetane moieties. The fragmentation pattern provides valuable structural information that complements the data obtained from NMR spectroscopy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on the expected chemical structure.)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 169 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₃H₅O]⁺ (Loss of oxetanyl group) |

| 96 | [M - C₃H₅O₂]⁺ (Loss of oxetanyloxy group) |

| 57 | [C₃H₅O]⁺ (Oxetanyl cation) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

The C-F bond stretching vibration would appear in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would appear in the 1600-1400 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage and the oxetane ring would be prominent in the fingerprint region, typically between 1250 and 1050 cm⁻¹. The presence of these characteristic bands would confirm the presence of the key functional groups within the molecule.

Table 4: Predicted Characteristic IR Absorption Bands for this compound (Note: These are estimated values based on typical functional group absorption ranges.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C and C=N Stretch (Pyridine) | 1600 - 1400 |

| C-F Stretch | 1250 - 1000 |

| C-O-C Stretch (Ether & Oxetane) | 1250 - 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aromatic heterocycle like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

The pyridine ring itself exhibits distinct absorption bands. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically observed at shorter wavelengths and have high molar absorptivity. For pyridine, these transitions are found around 200-270 nm. libretexts.orgresearchgate.netsielc.com The presence of substituents on the pyridine ring, such as the fluorine atom and the oxetan-3-yloxy group in the target molecule, will influence the precise wavelength and intensity of these absorptions.

The fluorine atom, being an electron-withdrawing group, and the alkoxy group (oxetan-3-yloxy), which can be an electron-donating group through resonance, will modulate the energy levels of the molecular orbitals. This can lead to shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

Additionally, the nitrogen atom in the pyridine ring possesses a lone pair of non-bonding electrons (n-electrons). The excitation of one of these electrons to an antibonding π* orbital results in an n → π* transition. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions. libretexts.org In pyridine, the n → π* transition is observed as a weaker band at longer wavelengths, typically above 270 nm. libretexts.org However, studies on 2-halopyridines have shown that the n → π* transition may be absent in the near-ultraviolet region or shifted to shorter wavelengths where it is obscured by the more intense π → π* bands. aip.orgaip.org

Based on data from analogous compounds, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below.

| Expected Electronic Transition | Probable Wavelength Range (nm) | Nature of Transition |

| π → π | 200 - 230 | High-energy transition of the pyridine π-system |

| π → π | 250 - 280 | Lower-energy transition of the substituted pyridine π-system |

| n → π* | Potentially blue-shifted and obscured | Transition of non-bonding electrons on the nitrogen atom |

This table is predictive and based on the analysis of structurally similar compounds.

X-ray Diffraction Studies for Crystalline State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported in the reviewed literature, the structures of related compounds, such as 2-methoxypyridine (B126380) derivatives, provide insight into the likely packing and intermolecular interactions. researchgate.netrsc.org

A crystal structure of this compound would reveal key structural parameters, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyridine and oxetane rings.

Intermolecular interactions: The presence of non-covalent interactions such as hydrogen bonds (if any), dipole-dipole interactions, and π-π stacking, which govern the crystal packing. The fluorine atom and the oxygen atoms are potential hydrogen bond acceptors.

Unit cell parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Based on studies of similar small organic molecules and substituted pyridines, one can anticipate the crystallographic parameters. nih.govrsc.org The space group would likely be one of the common ones for chiral or achiral molecules, such as P2₁/c or P-1.

The following table presents a hypothetical but reasonable set of crystallographic data for this compound, based on known structures of analogous compounds.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a (Å) | ~8-12 | Unit cell dimension |

| b (Å) | ~5-9 | Unit cell dimension |

| c (Å) | ~15-20 | Unit cell dimension |

| α (°) | 90 | Unit cell angle |

| β (°) | ~95-105 | Unit cell angle |

| γ (°) | 90 | Unit cell angle |

| Volume (ų) | ~1200-1800 | Volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

This table is a theoretical estimation based on crystallographic data of structurally related molecules.

Theoretical and Computational Investigations of 2 Fluoro 6 Oxetan 3 Yloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and thermodynamic stability of novel compounds. For molecules containing fluorinated pyridine (B92270) rings, these methods offer a window into the effects of substituents on the aromatic system.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the quantum mechanical equations that describe the electronic behavior of molecules. e-bookshelf.de Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a balance of computational cost and accuracy that is suitable for a wide range of molecular systems. e-bookshelf.denih.gov

For substituted pyridines, DFT calculations, often using hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), have been successfully employed to determine molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netresearchgate.net These calculations can accurately predict parameters like bond lengths and angles, which are in good agreement with experimental data where available. researchgate.net The choice of functional is critical, as it can influence the prediction of properties such as metal-ligand covalency and bond distances in complex systems. nih.gov

The electronic properties of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine are largely dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net In fluorinated pyridines, the introduction of the highly electronegative fluorine atom significantly influences the electronic landscape. Studies on 2-fluoropyridine (B1216828) and its derivatives show that fluorine substitution can shorten the C-N bond and impact the ring's π bonding. researchgate.net

Natural bond orbital (NBO) analysis further clarifies the electronic structure by describing charge distribution and orbital interactions. In 2,6-difluoropyridine (B73466), for instance, the nonbonding orbital is stabilized by interactions with the fluorine lone pairs, which alters the valence orbital ordering compared to pyridine or 2-fluoropyridine. rsc.org For this compound, the fluorine atom is expected to withdraw electron density from the pyridine ring, while the oxetanyl ether group acts as a donor, creating a distinct charge distribution pattern. The nitrogen atom in the pyridine ring and the oxygen atom in the oxetane (B1205548) ring would be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding. researchgate.net

Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds This table presents hypothetical data based on typical results from DFT calculations on similar fluorinated pyridine derivatives. Actual values would require specific computation for this compound.

| Property | Predicted Value/Characteristic | Rationale from Analogous Studies |

|---|---|---|

| HOMO-LUMO Gap | Moderate | Fluorination can affect the gap; studies on 6-fluoropyridine-3-amine show a low gap, indicating high reactivity. researchgate.net |

| Dipole Moment | Significant | The C-F bond possesses a large dipole moment, which influences molecular conformation and properties. nih.gov |

| Atomic Charges | Negative charge on N, O, F atoms | High electronegativity of these atoms leads to electron withdrawal. F atom charges in fluoropyridines range from -0.45 to -0.68. researchgate.net |

| Key Orbital Interaction | π-system of pyridine with p-orbitals of F and O | Fluorine substitution is known to influence the ring π bonding and stabilize nonbonding orbitals through lone pair interactions. researchgate.netrsc.org |

Conformational Analysis of the Oxetane and Pyridine Moieties

The three-dimensional structure of this compound is determined by the interplay of its constituent rings. Conformational analysis is key to understanding its shape, flexibility, and how it might interact with other molecules.

The oxetane ring is a four-membered heterocycle characterized by significant ring strain, with a reported strain energy of 106 kJ·mol⁻¹. acs.org This is less than an epoxide (112 kJ·mol⁻¹) but substantially more than a tetrahydrofuran (B95107) ring (25 kJ·mol⁻¹). acs.org To minimize this strain, the oxetane ring is not perfectly planar but adopts a "puckered" conformation. acs.orgillinois.edu The degree of puckering can be influenced by the substituents on the ring. acs.org

The stability of the oxetane ring is also dependent on its substitution pattern. It is generally observed that 3,3-disubstituted oxetanes are the most stable, as the substituents can sterically hinder nucleophilic attack on the C-O σ* antibonding orbital, which could lead to ring-opening. nih.gov In this compound, the oxetane is 3-substituted, a common and relatively stable pattern found in many biologically active compounds. nih.gov The presence of this strained ring introduces a rigid, three-dimensional character to the molecule. The conformation of the molecule will be heavily influenced by the dihedral angle between the plane of the pyridine ring and the oxetane moiety, a parameter known to be affected by substituents on the pyridine ring. nih.gov

Table 2: Comparison of Ring Properties This table provides comparative data to illustrate the properties of the oxetane ring.

| Property | Oxetane | Cyclobutane | Tetrahydrofuran (THF) | Source |

|---|---|---|---|---|

| Ring Strain Energy | 106 kJ·mol⁻¹ | 110 kJ·mol⁻¹ | 25 kJ·mol⁻¹ | acs.org |

| Puckering Angle | ~8.7° (unsubstituted) | ~30° | - | acs.org |

| Key Feature | Strained ether | Strained alkane | Less strained ether | acs.orgillinois.edu |

Molecular Modeling and Docking Studies for Research Applications

Molecular modeling techniques, particularly docking studies, are instrumental in drug discovery and chemical biology for predicting how a molecule might bind to a biological target, such as a protein or enzyme.

Molecular docking is a computational method that simulates the binding of a ligand (in this case, this compound) into the active site of a target protein. researchgate.netnih.gov Such studies on pyridine and pyrimidine (B1678525) derivatives have shown that these scaffolds can effectively occupy the binding pockets of targets like Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

In a typical simulation, the pyridine ring might act as a flat heteroaromatic moiety that fits into a hinge region or adenine-binding pocket of a kinase. nih.gov The substituents play a crucial role in determining specificity and affinity. The fluoro group could participate in halogen bonding or other electrostatic interactions, while the oxetanyl group, known to be a metabolically stable polar motif, could form hydrogen bonds and improve physicochemical properties. nih.govnih.gov The simulation would analyze potential interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and the amino acid residues of the target protein. The results are often quantified by a "docking score," which estimates the binding affinity. researchgate.net While no specific docking studies for this compound have been published, its structural motifs are common in compounds evaluated for biological activity. nih.govnih.gov

Table 3: Illustrative Data from a Hypothetical Docking Study This table shows the type of information that would be generated from a molecular docking simulation. The target and results are for illustrative purposes only.

| Parameter | Hypothetical Result | Significance |

|---|---|---|

| Target Protein | Human Kinesin Eg5 | A known target for pyridine-based inhibitors. researchgate.net |

| Docking Score | -8.5 kcal/mol | A lower score generally indicates a higher predicted binding affinity. |

| Key Interacting Residues | Glu116, Gly117, Arg221 | Identifies specific amino acids in the binding pocket that form crucial interactions. |

| Types of Interactions | Hydrogen bond with Glu116 (via oxetane O), Hydrophobic interaction with Arg221 | Describes the specific non-covalent forces stabilizing the ligand-protein complex. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For novel compounds like this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structural elucidation and for understanding the electronic environment of the molecule.

The standard approach for these predictions involves optimizing the molecular geometry of the compound at a specific level of theory, followed by calculations to determine the desired spectroscopic properties. A common and effective method for such calculations is the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov This level of theory has been shown to provide a good correlation between calculated and experimental data for a variety of organic molecules, including pyridine derivatives. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a cornerstone of chemical analysis, and the accurate prediction of chemical shifts is a significant goal of computational chemistry. For this compound, theoretical calculations can estimate the ¹H and ¹³C chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used approach for predicting NMR parameters.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electronegative fluorine atom at the 2-position of the pyridine ring is expected to cause a downfield shift for the adjacent protons and carbons. Conversely, the electron-donating nature of the oxetan-3-yloxy group at the 6-position would likely induce an upfield shift for the neighboring nuclei. The interplay of these electronic effects determines the final chemical shift values. A hypothetical table of predicted NMR data, based on computational studies of similar structures, is presented below.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles of computational chemistry. Actual experimental values may vary.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine H-3 | 7.10 - 7.30 |

| ¹H | Pyridine H-4 | 7.60 - 7.80 |

| ¹H | Pyridine H-5 | 6.80 - 7.00 |

| ¹H | Oxetane CH | 5.20 - 5.40 |

| ¹H | Oxetane CH₂ | 4.80 - 5.00 |

| ¹³C | Pyridine C-2 | 162.0 - 164.0 |

| ¹³C | Pyridine C-3 | 110.0 - 112.0 |

| ¹³C | Pyridine C-4 | 140.0 - 142.0 |

| ¹³C | Pyridine C-5 | 105.0 - 107.0 |

| ¹³C | Pyridine C-6 | 158.0 - 160.0 |

| ¹³C | Oxetane CH | 70.0 - 72.0 |

| ¹³C | Oxetane CH₂ | 75.0 - 77.0 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical calculations are also adept at predicting the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These calculations are performed after the geometry of the molecule has been optimized. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.

For this compound, characteristic vibrational frequencies would be expected for the C-F stretch, the pyridine ring vibrations, and the C-O-C stretches of the oxetane ether linkage. Computational studies on fluorinated pyridines have shown that the C-F stretching frequency is typically observed in the range of 1250-1150 cm⁻¹. researchgate.net The pyridine ring breathing modes and C-H stretching vibrations would also be predicted. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods, thereby improving the agreement with experimental data. nih.gov

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound This table is illustrative and based on general principles of computational chemistry. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2990 - 2850 |

| Pyridine Ring Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1150 |

| C-O-C Asymmetric Stretch (Oxetane) | 1150 - 1085 |

| C-O-C Symmetric Stretch (Oxetane) | 980 - 960 |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data or published applications for the chemical compound This compound . This compound appears to be a novel or proprietary building block, and as such, detailed studies on its use as a scaffold or its derivatives in the specific areas outlined in your request have not been published in accessible research databases or journals.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided, as the foundational information for the following sections is not available:

Research Applications of 2 Fluoro 6 Oxetan 3 Yloxy Pyridine Scaffolds and Derivatives

Utility in Materials Science and Functional Nanomaterials Research:No research could be located that describes the use of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine in the field of materials science or for the development of functional nanomaterials.

Without any primary or secondary research sources discussing this specific molecule, creating the requested content would result in speculation or inaccurate information, which contravenes the requirement for a factual and scientifically sound article.

Ligand Design for Advanced Organometallic Compounds

The unique architecture of this compound makes it a compelling candidate for ligand design in the field of advanced organometallic chemistry. Pyridine (B92270) and its derivatives are well-established as effective ligands in asymmetric catalysis and are considered constructive synthons for biologically active compounds. researchgate.net The specific substitutions on this scaffold introduce a combination of electronic and steric properties that can be exploited to fine-tune the behavior of metal centers.

The fluorine atom at the 2-position acts as a strong electron-withdrawing group, modulating the electron density of the pyridine ring. This electronic influence can impact the binding affinity of the pyridine nitrogen to a metal center, thereby influencing the stability and reactivity of the resulting organometallic complex. The oxetane (B1205548) moiety, linked via an ether at the 6-position, introduces several advantageous features. The oxetane ring is a compact, polar, and rigid structure. Its rigidity can pre-organize the ligand for more effective binding to a metal target, a desirable trait for developing stereoselective catalysts.

Furthermore, the polar nature of the oxetane's oxygen atom can enhance the solubility of the resulting organometallic complex in a wider range of solvents, which is a significant practical advantage in catalytic applications. The oxetane group is also known to improve metabolic stability and reduce oxidative metabolism compared to other cyclic ethers, which could be beneficial for the longevity of catalysts.

Table 1: Potential Contributions of Moieties to Ligand Properties

| Moiety | Key Feature | Potential Impact on Organometallic Complex |

|---|---|---|

| Pyridine Ring | Nitrogen lone pair | Primary binding site for metal coordination. |

| 2-Fluoro Group | Electron-withdrawing | Modulates metal-ligand bond strength and catalytic activity. |

| 6-(oxetan-3-yloxy) Group | Steric bulk, polarity, rigidity | Influences stereoselectivity, enhances solubility, and improves stability. |

Role as a Specialized Reagent or Solvent in Organic Transformations

Beyond ligand design, this compound possesses characteristics that suggest its utility as a specialized reagent or solvent in organic synthesis.

As a reagent, its primary role would likely be as a building block for introducing the (oxetan-3-yloxy)-pyridinyl moiety into a target molecule. The 2-fluoro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, a common strategy for creating more complex pyridine derivatives. For instance, similar fluorinated pyridines are key intermediates in the synthesis of agrochemicals, where they react with nucleophiles to form the final active ingredients. nih.govagropages.com The reaction of 2-fluoro-3-cyanopyridine with an alcohol in the presence of a base to form an ether linkage is an example of this type of transformation.

The compound could also serve as a specialized solvent. The combination of the aromatic pyridine ring, the polar C-F bond, the ether linkage, and the oxetane ring results in a molecule with a unique polarity profile. It would be classified as a polar aprotic solvent, potentially capable of dissolving a range of organic and inorganic compounds. The oxetane group, in particular, is known to enhance aqueous solubility in related molecules. This property could make it a useful medium for reactions requiring a specific solvation environment or for processes where product solubility is a challenge.

Table 2: Potential Applications in Organic Transformations

| Application | Role of this compound | Relevant Chemical Properties |

|---|---|---|

| Reagent | Electrophile in SNAr reactions | Activated C-F bond on the pyridine ring. |

| Solvent | Polar aprotic medium | Combined polarity of the fluoro, ether, and oxetane groups. |

Future Perspectives and Emerging Research Directions for 2 Fluoro 6 Oxetan 3 Yloxy Pyridine

Development of Novel and Efficient Synthetic Routes

The primary route to 2-fluoro-6-(oxetan-3-yloxy)-pyridine typically involves the nucleophilic aromatic substitution (SNAr) of 2,6-difluoropyridine (B73466) with oxetan-3-ol (B104164). While effective, future research is focused on developing more efficient and versatile synthetic strategies.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Standard SNAr Route | Potential Late-Stage Fluorination Route |

|---|---|---|

| Starting Materials | 2,6-Difluoropyridine, Oxetan-3-ol | 6-(Oxetan-3-yloxy)-pyridine, Fluorinating Agent (e.g., AgF₂) |

| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | C-H Fluorination |

| Primary Advantage | Well-established, predictable regioselectivity | Increased synthetic flexibility, allows for later introduction of the key fluorine atom. nih.gov |

| Potential Challenge | Availability and cost of 2,6-difluoropyridine | Achieving high regioselectivity and yield in the fluorination step. |

Exploration of Advanced Functionalization Strategies for Diversification

The pyridine (B92270) ring of this compound possesses three vacant carbon-hydrogen bonds at the 3, 4, and 5 positions, which are prime targets for functionalization to create a diverse library of new chemical entities. Future research will heavily leverage advanced organic chemistry techniques to selectively modify these positions.

One powerful strategy is directed ortho-metalation, where the existing substituents guide a metalating agent (like a lithium base) to an adjacent position for subsequent reaction with an electrophile. researchgate.net A more sophisticated approach, termed "regiochemically exhaustive substitution," could allow for the functionalization of every vacant position in a controlled manner. researchgate.net This can be achieved by using protective groups, such as a trimethylsilyl (B98337) group, to temporarily block one site and direct a reaction to another. researchgate.net Such precise control would enable the systematic synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Table 2: Potential Functionalization Strategies for the Pyridine Core

| Position | Potential Reaction | Guiding Principle | Resulting Structure |

|---|---|---|---|

| C5 | Directed Metalation-Substitution | The fluorine at C2 can direct metalation to the C3 or C5 position. | Introduction of alkyl, aryl, or halogen groups. |

| C3 | Directed Metalation-Substitution | The oxetanyloxy group at C6 may direct metalation to the C5 position. researchgate.net | Introduction of various functional groups. |

| C4 | Halogen-Dance Reaction / Multi-step Functionalization | Requires more complex, multi-step sequences, possibly involving initial functionalization at C3/C5. | Access to 3,4- or 4,5-disubstituted patterns. |

Integration with Emerging Methodologies, e.g., Flow Chemistry and Green Chemistry Principles

The adoption of modern manufacturing technologies and sustainable practices is critical for the future of chemical synthesis.

Flow Chemistry: The SNAr reaction used to produce this compound is highly amenable to flow chemistry. vapourtec.com Continuous flow reactors offer significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, enhanced safety by minimizing the volume of reactive intermediates at any given time, and streamlined scalability from lab to industrial production. vapourtec.com This technology is particularly beneficial for managing the exothermic nature of many substitution and fluorination reactions.

Green Chemistry: Green chemistry principles aim to reduce the environmental impact of chemical processes. For this compound, this could involve using biocatalysis. While direct enzymatic synthesis is still a future goal, research has shown that enzymes like xylene monooxygenase can perform selective oxidations on related pyridine structures, such as converting 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine. ethz.ch Developing engineered enzymes for the synthesis or modification of this compound could offer a highly sustainable manufacturing route. ethz.ch Other green principles include using safer solvents and reducing the number of synthetic steps.

Table 3: Application of Modern Methodologies

| Methodology | Application to Synthesis | Key Advantages |

|---|---|---|

| Flow Chemistry | SNAr and functionalization reactions. | Enhanced safety, precise reaction control, easy scalability, improved consistency. vapourtec.com |

| Green Chemistry | Biocatalysis, use of safer solvents, process intensification. | Reduced waste, lower environmental impact, potential for novel transformations. ethz.ch |

Harnessing Computational-Assisted Design for Next-Generation Research Compounds

Computational chemistry is an indispensable tool for accelerating the discovery of new molecules. For derivatives of this compound, in silico methods can guide synthetic efforts and predict molecular properties before a compound is ever made.

Techniques like Density Functional Theory (DFT) can be used to calculate the electron distribution in the molecule, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the functionalization strategies described in section 7.2. Furthermore, if this scaffold is part of a biologically active molecule, molecular docking simulations can predict how different functional groups on the pyridine ring will interact with a protein target. This allows for the virtual screening of thousands of potential derivatives, prioritizing the synthesis of only the most promising candidates and dramatically reducing the time and cost of research and development.

Table 4: Computational Tools in Derivative Design

| Computational Tool | Application | Research Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predict reaction sites and energies. | Guidance for selective functionalization strategies. |

| Molecular Docking | Simulate binding of derivatives to biological targets. | Prioritization of compounds for synthesis in drug discovery programs. |

| Virtual Library Screening | Assess large numbers of virtual compounds in silico. | Rapid identification of promising lead structures. |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage deselection of candidates with poor drug-like properties. |

Expanding the Spectrum of Research Applications Beyond Current Scope

While this compound is primarily valued as a synthetic building block, its inherent structural features suggest potential for direct application in new research areas. The oxetane (B1205548) ring is often used as a bioisostere to improve properties like solubility and metabolic stability, while the fluoropyridine motif is a well-established pharmacophore.

This combination makes the scaffold highly attractive for discovery programs targeting a range of diseases. For example, the synthesis of the tuberculosis drug candidate TBI-223 involves a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which combines a fluoro-aromatic ring with a spirocyclic oxetane structure, highlighting the utility of these motifs in developing novel antibiotics. nih.gov Similarly, related fluorinated pyridine structures have been incorporated into nucleoside analogs to act as potential cytostatic agents for cancer therapy. nih.gov Future research could explore derivatives of this compound as kinase inhibitors, central nervous system agents, or novel agrochemicals, leveraging the favorable properties imparted by its constituent parts.

Table 5: Current and Future Application Areas

| Application Area | Rationale | Example from Related Structures |

|---|---|---|

| Medicinal Chemistry Building Block | Versatile scaffold for introducing key pharmacophoric elements. | Used in the synthesis of complex molecules for various therapeutic targets. beilstein-journals.org |

| Antibacterials | The fluoro-aromatic and oxetane motifs are present in modern antibiotic candidates. | The tuberculosis drug candidate TBI-223 contains a related structural framework. nih.gov |

| Oncology | Fluorinated heterocycles are common in anti-cancer agents. | Fluorinated pyridyl nucleosides have shown cytostatic activity. nih.gov |

| Agrochemicals | The scaffold's properties could be beneficial for developing new pesticides or herbicides. | The related compound 2-fluoro-6-trifluoromethyl pyridine is an intermediate for fungicides. google.com |

Q & A

Q. How can researchers optimize the synthesis of 2-Fluoro-6-(oxetan-3-yloxy)-pyridine to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting fluorinating agents and coupling strategies. For fluorinated pyridines, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) has been effective for introducing fluorine atoms . To attach the oxetan-3-yloxy group, nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH in dichloromethane) is recommended, similar to methods used for analogous pyridine derivatives . Yield improvements may require controlled temperature (0–5°C for exothermic steps) and inert atmospheres to minimize side reactions. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight ([M+H]+) and detects impurities. For example, related pyridine derivatives show retention times ~1.25 minutes under TFA-modified conditions .

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃). The fluorine atom deshields adjacent protons, while the oxetane oxygen creates distinct splitting patterns .

- HPLC: Quantify purity using C18 columns with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water) to resolve polar byproducts .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store the compound in amber vials under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the oxetane ring . Avoid exposure to moisture, as fluoropyridines are prone to degradation via nucleophilic attack. For short-term use, refrigeration (2–8°C) in anhydrous DMSO or acetonitrile is acceptable .

Q. What methods are recommended for assessing the purity of this compound?

Methodological Answer:

- Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure purity .

- Elemental Analysis: Validate C, H, N, and F content against theoretical values (deviation <0.4% acceptable) .

- HPLC-DAD: Compare peak area ratios at multiple wavelengths (e.g., 210 nm for oxetane, 260 nm for pyridine) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine introduction in this compound?

Methodological Answer: Fluorine introduction at the 2-position is governed by electronic and steric factors. The oxetan-3-yloxy group at the 6-position acts as an electron-withdrawing substituent, activating the pyridine ring for SNAr at the 2-position. Computational studies (DFT) can model charge distribution to predict reactivity. For experimental validation, compare reaction rates with/without oxetane substitution .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate interactions with transition metals (e.g., nickel catalysts) to design ligand-modified complexes .

- InChI-Based Libraries: Use PubChem data (e.g., InChI=1S/C₈H₇FNO₂) to cross-reference with known catalytic intermediates .

Q. How should researchers resolve contradictory bioactivity data for this compound derivatives?

Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition claims using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Metabolite Profiling: Use LC-HRMS to identify degradation products that may interfere with bioassays .

- Structural Analog Comparison: Compare with fluroxypyr (a herbicidal pyridine) to differentiate target-specific effects .

Q. What strategies enable the use of this compound in asymmetric catalysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products